![molecular formula C20H21ClN4O4S B3939006 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3939006.png)
3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Overview
Description
3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide, also known as CHEC-9, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHEC-9 is a benzamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not yet fully understood. However, it has been suggested that 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase IIα. This enzyme is essential for DNA replication and is overexpressed in many types of cancer cells. By inhibiting the activity of topoisomerase IIα, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide prevents cancer cells from dividing and growing. Additionally, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Furthermore, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to possess anti-microbial properties, inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is its potential as a novel therapeutic agent for the treatment of cancer, inflammation, and infections caused by bacteria and fungi. Additionally, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to be relatively non-toxic, making it a potential candidate for further development. However, one limitation of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide.
Future Directions
There are several future directions for 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide research. One direction is to further investigate the mechanism of action of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide, which will provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy and safety of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in animal models and humans. Furthermore, the potential use of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide as a drug delivery system for other therapeutic agents should be explored. Finally, the development of analogs of 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide with improved efficacy and safety profiles should be investigated.
Scientific Research Applications
3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer properties by inhibiting the growth of tumor cells. 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of infections caused by bacteria and fungi.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-2-29-18-8-3-14(13-17(18)21)19(26)22-20(30)24-11-9-23(10-12-24)15-4-6-16(7-5-15)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHPYDZRWUHPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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